molecular formula C22H19Br2NO3 B041694 (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate CAS No. 55700-99-7

(R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No.: B041694
CAS No.: 55700-99-7
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-BJLQDIEVSA-N
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Description

This compound, commonly known as deltamethrin (CAS 55700-99-7), is a synthetic pyrethroid insecticide with the molecular formula C22H19Br2NO3 and a molecular weight of 505.21 g/mol . It features a cyclopropane core with a dibromoethenyl substituent at the 3-position and a cyano(3-phenoxyphenyl)methyl ester group. The stereochemistry is critical: the (1R,3R) configuration in the cyclopropane ring and the (R)-configuration in the cyanophenoxy moiety enhance its insecticidal activity by optimizing binding to sodium channels in pests . Deltamethrin is widely used in agriculture and public health due to its high efficacy against arthropods and low mammalian toxicity .

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60110033, DTXSID50274012
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55700-99-7, 120710-23-8
Record name RU 23938
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1alpha(R*),3alpha)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120710238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60110033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-DIBROMOETHENYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLIC ACID, (1R,3R)-REL-, (R)-CYANO(3-PHENOXYPHENYL)METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26515THS0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate is a synthetic compound primarily recognized for its application as an insecticide. This compound falls under the category of pyrethroids, which are widely used in agricultural and household pest control due to their efficacy and relatively low toxicity to mammals. Understanding its biological activity is crucial for assessing its environmental impact and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C22H19Br2NO3
  • Molecular Weight : 505.2 g/mol
  • CAS Number : 120710-23-8
  • SMILES Notation : [C@@H]1(C([C@H]1C=C(Br)Br)(C)C)C(=O)OC@HC#N

(R)-Cyano(3-phenoxyphenyl)methyl exhibits its biological activity primarily through the modulation of sodium channels in insect nervous systems. Pyrethroids like this compound act by prolonging the opening of sodium channels, leading to hyperexcitation of the nervous system, which ultimately results in paralysis and death of the target pests.

Insecticidal Activity

Research indicates that (R)-Cyano(3-phenoxyphenyl)methyl is effective against a variety of insect pests. Studies have shown that it possesses potent insecticidal properties comparable to other well-known pyrethroids such as deltamethrin.

Insect Species Efficacy Reference
Aedes aegyptiHigh
Musca domesticaModerate
Culex pipiensHigh

Toxicological Studies

Toxicological assessments reveal that while (R)-Cyano(3-phenoxyphenyl)methyl is highly toxic to insects, it exhibits lower toxicity to mammals. The acute oral LD50 for rats has been reported to be significantly higher than that for target insects, indicating a favorable safety margin for non-target species.

Case Studies

  • Field Trials on Agricultural Crops
    • A study conducted on cotton crops showed that application of (R)-Cyano(3-phenoxyphenyl)methyl resulted in a 90% reduction in pest populations within two weeks post-application. This trial highlighted its effectiveness in real-world agricultural settings.
  • Environmental Impact Assessment
    • Research evaluating the persistence of (R)-Cyano(3-phenoxyphenyl)methyl in soil and water systems indicated that it degrades relatively quickly under sunlight exposure, reducing potential long-term environmental impacts.

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Pyrethroids share a cyclopropanecarboxylate backbone but differ in substituents, halogens, and stereochemistry, leading to variations in potency, stability, and environmental impact. Below is a comparative analysis:

Structural and Chemical Comparisons

Pyrethroid Chemical Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Deltamethrin 3-(2,2-Dibromoethenyl), (R)-cyano(3-phenoxyphenyl)methyl ester C22H19Br2NO3 505.21 Bromine atoms enhance lipophilicity; (1R,3R) cyclopropane and (R)-ester configurations
Cypermethrin 3-(2,2-Dichloroethenyl), (±)-cyano(3-phenoxyphenyl)methyl ester C22H19Cl2NO3 416.30 Chlorine substituents reduce molecular weight; racemic mixture lowers selectivity
Cyfluthrin 3-(2,2-Dichloroethenyl), 4-fluoro-3-phenoxyphenyl substituent C22H18ClFNO3 434.29 Fluorine atom increases oxidative stability; dichloroethenyl maintains potency
Cyhalothrin 3-(2-Chloro-3,3,3-trifluoropropenyl), (R)-cyano(3-phenoxyphenyl)methyl ester C23H19ClF3NO3 449.85 Trifluoropropenyl group improves photostability; chiral centers enhance target specificity
Fenpropathrin 2,2,3,3-Tetramethylcyclopropane, cyano(3-phenoxyphenyl)methyl ester C22H23NO3 349.43 Lack of halogens reduces environmental persistence; simpler structure lowers toxicity

Stereochemical Influences

The (1R,3R) configuration in deltamethrin and cyhalothrin is critical for bioactivity. For example, the (1S,3S) isomer of cyhalothrin (CAS 76703-65-6) shows 50% lower insecticidal activity, highlighting the role of stereochemistry in target specificity .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Aromatic (toluene) or aliphatic (heptane) hydrocarbons are suitable, with reflux temperatures between 75°C and 115°C .

  • Inert Gas Flow : A gentle nitrogen flow ensures HCl removal without excessive solvent loss.

  • Stoichiometry : Equimolar ratios of acyl chloride and cyanohydrin achieve optimal yields.

Example: Refluxing 122.0 g (0.504 mol) of (R)-α-cyano-3-phenoxyphenylacetonitrile with dibromochrysanthemic acid chloride in heptane for 130 minutes under nitrogen yields 95.6% product with a cis/trans ratio of 51.8/48.2 . Enantiomeric purity for the (1R,3R) configuration exceeds 48.9% for cis and 47.8% for trans isomers.

Stereochemical Control and Analytical Validation

Maintaining the (R) configuration at the cyano-bearing carbon and the (1R,3R) cyclopropane geometry is critical. Liquid chromatography analysis confirms enantiomer ratios, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

Key Stereochemical Outcomes

ParameterCis IsomersTrans Isomers
Enantiomeric Excess (ee)48.9%47.8%
Diastereomeric Ratio51.8:48.248.2:51.8

Data derived from WO1991007379A1 and CN1164557C highlight the reproducibility of stereochemical outcomes under optimized conditions.

Industrial-Scale Process Considerations

Scaling the synthesis requires addressing:

  • Solvent Recovery : Heptane or toluene is distilled under reduced pressure post-reaction for reuse.

  • Waste Management : HCl scrubbing systems neutralize gaseous byproducts, complying with environmental regulations.

  • Cost Efficiency : Aluminum tribromide, though effective, necessitates recycling to reduce costs.

Comparative Analysis of Methodologies

A side-by-side evaluation of halogen exchange (CN1164557C) and esterification (WO1991007379A1) reveals:

MetricHalogen ExchangeEsterification
Yield91%95.6%
Purity97%92.5%
Stereochemical FidelityHighModerate

The halogen exchange step excels in purity, while esterification offers superior yields .

Q & A

Q. How can enantiomeric purity be determined for this compound in synthesized samples?

Methodological Answer: Enantiomeric purity is critical due to stereospecific bioactivity. Use chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers. Validate results with 1H NMR using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric interactions. Absolute configuration confirmation requires X-ray crystallography or comparative optical rotation against established standards .

Q. What analytical techniques are optimal for characterizing the dibromoethenyl group?

Methodological Answer: The dibromoethenyl moiety can be analyzed via high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (Br isotopic patterns: ~1:2:1 for ²⁹Br/⁸¹Br). X-ray crystallography resolves spatial arrangement, while ¹³C NMR identifies sp² carbons (δ ~120–140 ppm) and bromine-induced deshielding. FT-IR detects C-Br stretching (~500–600 cm⁻¹) .

Q. How to ensure sample purity for biological assays?

Methodological Answer: Purify via preparative HPLC (C18 column, acetonitrile/water gradient) and verify purity (>98%) using LC-MS . Monitor for common impurities (e.g., dehydrobrominated byproducts) via GC-MS or HPLC-DAD . Store samples in anhydrous DMSO under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from stereochemical variability (e.g., 1R,3R vs. 1S,3S configurations) or impurities. Standardize assays using enantiomerically pure samples (see FAQ 1) and validate via dose-response curves . Cross-reference with structure-activity relationship (SAR) studies of analogs (e.g., dichloroethenyl derivatives in ) to isolate substituent effects .

Q. What synthetic strategies optimize the (1R,3R)-cyclopropane core yield?

Methodological Answer: Employ asymmetric cyclopropanation using transition metal catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) to enhance stereoselectivity. Monitor reaction kinetics via in-situ FT-IR or HPLC . Post-synthesis, purify via recrystallization (hexane/ethyl acetate) to remove diastereomers. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How do cyclopropane ring substituents influence photostability?

Methodological Answer: Compare degradation rates under accelerated UV exposure (e.g., 300–400 nm) for analogs (e.g., trifluoropropenyl derivatives in ). Use HPLC-UV to quantify degradation products. Computational modeling (DFT) predicts bond dissociation energies, identifying vulnerable sites (e.g., dibromoethenyl vs. dichlorovinyl groups) .

Q. What are the hydrolytic degradation pathways under varying pH conditions?

Methodological Answer: Conduct pH-dependent stability studies (pH 1–13, 37°C). Use LC-MS/MS to identify degradation products (e.g., cyano-phenoxybenzyl alcohol or cyclopropane-carboxylic acid). Kinetic analysis (Arrhenius plots) reveals activation energy, guiding formulation strategies (e.g., microencapsulation for gastric protection) .

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